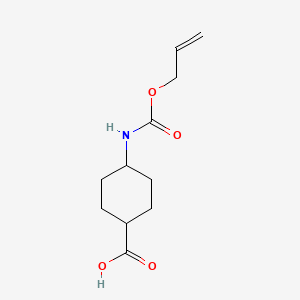
trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid
Übersicht
Beschreibung
“trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid” is a derivative of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid”, which is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It’s used in various hemorrhagic diseases and abnormal bleeding in operations . It’s also used as a lysine analogue to characterize binding sites in plasminogen .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives has been described in several studies . One approach involves the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst to give a cis-trans mixture of ethyl-4-hydroxycyclohexylcarboxylate, followed by nucleophilic displacement of the hydroxyl group with ammonia to give trans-4-aminobenzoic acid . Another process involves the epimerization of the N-sulphonyl or N-benzylidene derivative of the cis-isomer of 4-amino-1-cyclohexanecarboxylate using sodium methoxide .Molecular Structure Analysis
The molecular formula of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N and the SMILES string is NCC1CCC(CC1)C(O)=O .Physical And Chemical Properties Analysis
“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is a white crystalline powder . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .Wirkmechanismus
“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . It can also block the active-site of urokinase plasminogen activator (uPA) with high specificity .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APISMOOLLBUKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



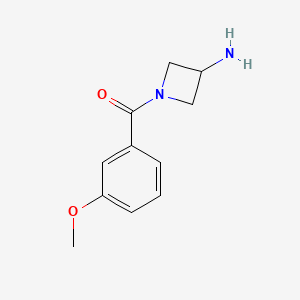
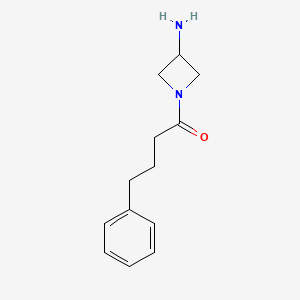
![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)
![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)
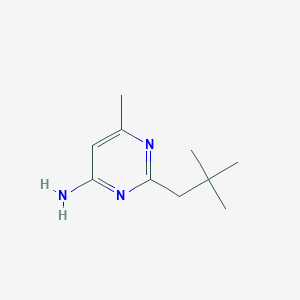
![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)
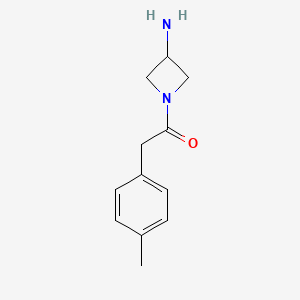
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)